molecular formula C14H9ClF3NO3 B5730013 2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene

2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene

Cat. No.: B5730013
M. Wt: 331.67 g/mol
InChI Key: ZDMLYJJEJOXEJB-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a methyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene typically involves a multi-step process. One common method includes the following steps:

    Nitration: The addition of a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Phenoxylation: The attachment of a phenoxy group to the benzene ring through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. Catalysts and solvents are often employed to optimize reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of corresponding amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like the nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-methyl-1-nitrobenzene: Lacks the trifluoromethyl and phenoxy groups.

    4-chloro-1-nitro-2-(trifluoromethyl)benzene: Similar structure but different substitution pattern.

    2-chloro-1-methyl-4-nitrobenzene: Similar structure but lacks the phenoxy group.

Uniqueness

2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and stability, while the nitro group contributes to its reactivity in various chemical reactions.

Properties

IUPAC Name

2-chloro-4-methyl-1-[2-nitro-4-(trifluoromethyl)phenoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c1-8-2-4-12(10(15)6-8)22-13-5-3-9(14(16,17)18)7-11(13)19(20)21/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMLYJJEJOXEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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